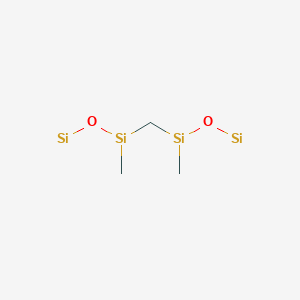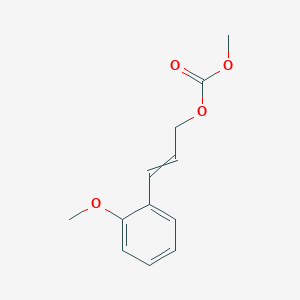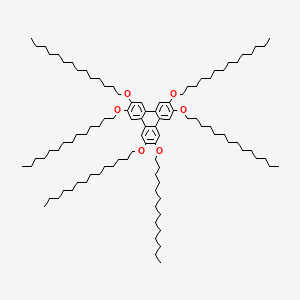
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is a polysubstituted triphenylene derivative known for its unique mesomorphic properties. This compound belongs to the hexaalkoxytriphenylene family, which is characterized by its ability to form liquid crystalline phases. The presence of long alkoxy chains enhances its solubility in organic solvents and contributes to its self-organizing behavior, making it a valuable material in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene typically involves the alkylation of hexahydroxytriphenylene with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
化学反应分析
Types of Reactions
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: It can participate in polymerization reactions to form conjugated polymers or covalent organic frameworks (COFs).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Polymerization: Catalysts like palladium or nickel complexes under inert atmosphere.
Major Products
Oxidation: Formation of hexakis(carboxy)triphenylene.
Substitution: Formation of hexakis(substituted)triphenylene derivatives.
Polymerization: Formation of conjugated polymers with enhanced electronic properties.
科学研究应用
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of liquid crystalline materials and COFs.
Medicine: Investigated for its use in creating biocompatible materials for medical implants.
Industry: Employed in the development of organic semiconductors and optoelectronic devices
作用机制
The mechanism of action of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is primarily based on its ability to self-organize into columnar liquid crystalline phases. This self-organization is driven by π-π stacking interactions between the triphenylene cores and van der Waals interactions between the alkoxy chains. These interactions facilitate the formation of highly ordered structures, which are crucial for its applications in electronic and optoelectronic devices .
相似化合物的比较
Similar Compounds
- 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene
- 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene
- 2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene
Uniqueness
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene stands out due to its longer alkoxy chains, which enhance its solubility and self-organizing properties compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high solubility and stable mesophases, such as in the development of advanced liquid crystalline materials and organic semiconductors .
属性
CAS 编号 |
288569-81-3 |
|---|---|
分子式 |
C102H180O6 |
分子量 |
1502.5 g/mol |
IUPAC 名称 |
2,3,6,7,10,11-hexa(tetradecoxy)triphenylene |
InChI |
InChI=1S/C102H180O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-103-97-85-91-92(86-98(97)104-80-74-68-62-56-50-44-38-32-26-20-14-8-2)94-88-100(106-82-76-70-64-58-52-46-40-34-28-22-16-10-4)102(108-84-78-72-66-60-54-48-42-36-30-24-18-12-6)90-96(94)95-89-101(107-83-77-71-65-59-53-47-41-35-29-23-17-11-5)99(87-93(91)95)105-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h85-90H,7-84H2,1-6H3 |
InChI 键 |
ZSHXMGYCMOTLLW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


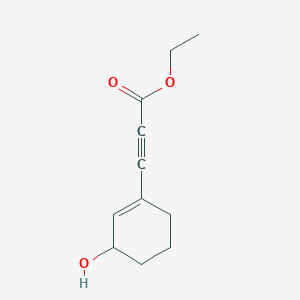
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14248278.png)
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
![Methyl 2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]propanoate](/img/structure/B14248304.png)
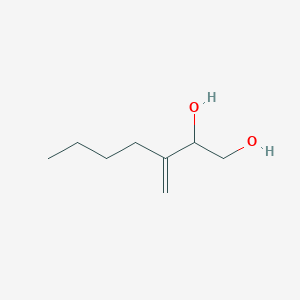
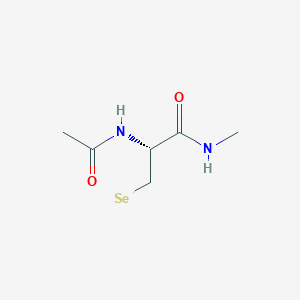
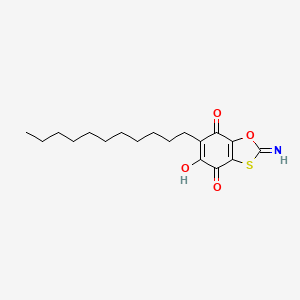
![1-[1-(Cyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14248325.png)
